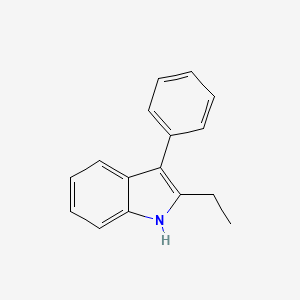

2-Ethyl-3-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78825-91-9 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-ethyl-3-phenyl-1H-indole |

InChI |

InChI=1S/C16H15N/c1-2-14-16(12-8-4-3-5-9-12)13-10-6-7-11-15(13)17-14/h3-11,17H,2H2,1H3 |

InChI Key |

NRBNIYXPMDKVRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Phenyl 1h Indole and Analogues

Established Reaction Pathways for Indole (B1671886) Core Formation

The classical methods for indole synthesis have long been the bedrock of heterocyclic chemistry, offering robust and versatile pathways to the indole core. These reactions, while well-established, continue to be refined and adapted for the synthesis of complex indole derivatives.

Fischer Indole Synthesis and Mechanistic Insights

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of 2-Ethyl-3-phenyl-1H-indole, the logical precursors would be phenylhydrazine and 1-phenylbutan-2-one.

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions. wikipedia.org It commences with the formation of the phenylhydrazone, which then tautomerizes to an enamine under acidic conditions. A crucial nih.govnih.gov-sigmatropic rearrangement of the protonated enamine follows, leading to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia with rearomatization of the benzene (B151609) ring furnishes the final indole product. wikipedia.org The regioselectivity of the cyclization is a key consideration, particularly with unsymmetrical ketones, as it can lead to the formation of isomeric indole products. byjus.com

| Starting Material 1 | Starting Material 2 | Acid Catalyst | Product | Ref. |

| Phenylhydrazine | 1-Phenylbutan-2-one | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) | This compound | wikipedia.orgbyjus.com |

McMurry Cyclization for Indole Ring Construction

The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, offers a powerful tool for the formation of carbon-carbon bonds and has been ingeniously adapted for the synthesis of heterocyclic compounds, including indoles. This reaction typically employs titanium trichloride (TiCl₃) or titanium tetrachloride (TiCl₄) in the presence of a reducing agent such as zinc-copper couple or lithium aluminum hydride.

While a direct synthesis of this compound via a standard intermolecular McMurry reaction is not the most common approach, intramolecular variants have proven effective for constructing the indole core in related systems. For instance, the intramolecular McMurry coupling of an appropriately substituted 2-amidobenzophenone derivative can lead to the formation of a 2,3-disubstituted indole.

A notable application of this methodology is the synthesis of 2-carbaborane-3-phenyl-1H-indoles. In this synthesis, a 2-aminobenzophenone derivative is first acylated with a carbaborane carbonyl chloride, and the resulting amide undergoes an intramolecular McMurry cyclization to yield the desired indole. This demonstrates the feasibility of using McMurry-type cyclizations for the synthesis of indoles with sterically demanding substituents at the 2-position.

| Precursor | Reagents | Product | Key Feature |

| 2-Amino-N-(1-phenylpropyl)benzamide | TiCl₄, Zn(Cu) | This compound | Intramolecular reductive coupling |

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful and atom-economical approach to the synthesis of indoles. These strategies often involve the formation of a key bond to construct the pyrrole (B145914) ring onto a pre-existing benzene ring. A common precursor for such cyclizations is a 2-alkenylaniline derivative.

For the synthesis of this compound, a plausible precursor would be N-(2-(1-phenylbut-1-en-1-yl)phenyl)amine or a related N-protected derivative. The cyclization of such precursors can be promoted by various reagents and conditions. For instance, treatment of 2-alkenylanilines with oxidants can induce cyclization. A metal-free approach involves the iodine-promoted intramolecular oxidative cyclization of butenyl anilines to afford seven-membered N-heterocycles, showcasing the utility of halogens in promoting such cyclizations. nih.gov

| Precursor | Reagent/Catalyst | Product | Reaction Type |

| N-(2-(1-phenylbut-1-en-1-yl)phenyl)amine | Oxidant (e.g., I₂, DDQ) | This compound | Oxidative C-N bond formation |

Transition Metal-Catalyzed Coupling Reactions

The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of the indole nucleus has been no exception. Palladium-catalyzed reactions, in particular, have emerged as highly efficient and versatile tools for the formation of C-C and C-X bonds, as well as for the direct functionalization of C-H bonds.

Palladium-Catalyzed Cross-Coupling Methods for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, are powerful methods for the synthesis of substituted indoles. A common strategy involves the coupling of a 2-haloaniline with a suitable alkyne, followed by an intramolecular cyclization (annulation) to form the indole ring.

For the synthesis of this compound, a Sonogashira coupling between a 2-haloaniline (e.g., 2-iodoaniline) and 1-phenylbut-1-yne would yield a 2-(1-phenylbut-1-yn-1-yl)aniline intermediate. This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to afford the desired this compound. Various palladium catalysts and reaction conditions can be employed for both the cross-coupling and the subsequent cyclization step.

| Substrate 1 | Substrate 2 | Catalyst System | Product |

| 2-Iodoaniline | 1-Phenylbut-1-yne | Pd(0) or Pd(II) catalyst, ligand, base | This compound |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis and modification of complex organic molecules, including indoles. Palladium-catalyzed C-H arylation allows for the direct introduction of an aryl group onto the indole core without the need for pre-functionalized starting materials.

To synthesize this compound via this approach, one could envision the direct C-H arylation of 2-ethyl-1H-indole with an arylating agent such as iodobenzene. The regioselectivity of C-H functionalization on the indole ring is a critical aspect, with the C2 and C3 positions being the most electronically favorable for electrophilic attack. Mechanistic studies on the palladium-catalyzed arylation of indoles have provided insights into the factors governing the regioselectivity, with evidence supporting an electrophilic palladation pathway. acs.org The choice of catalyst, ligand, and reaction conditions is crucial in directing the arylation to the desired position. acs.orgnih.gov

| Substrate | Arylating Agent | Catalyst System | Product |

| 2-Ethyl-1H-indole | Iodobenzene | Pd(OAc)₂, ligand, oxidant | This compound |

Green Chemistry Principles in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to develop more environmentally benign and sustainable methodologies. Key areas of focus include the use of nanocatalysis and careful solvent selection.

Nanocatalysis in Sustainable Synthetic Routes

Nanocatalysts have emerged as a cornerstone of green chemistry, offering advantages such as high surface area-to-volume ratios, increased catalytic activity, and enhanced recyclability. researchgate.netrsc.org In indole synthesis, various nanocatalysts have been employed to improve reaction efficiency and sustainability.

Magnetic nanoparticles (MNPs) are particularly attractive due to their ease of separation from the reaction mixture using an external magnet, allowing for catalyst recovery and reuse. researchgate.net This aligns with green chemistry principles by minimizing waste. For instance, MNPs have been utilized in the synthesis of indole derivatives, demonstrating their potential in creating biologically active frameworks through environmentally friendly methods. researchgate.net

Other nanocatalysts, such as ZnO nanorods, have been shown to be effective in the green synthesis of indole derivatives from isatoic anhydride and alkyl bromides under solvent-free conditions. osi.lv Similarly, palladium nanoclusters stabilized in N,N-dimethylformamide have demonstrated high catalytic activity in the synthesis of 2,3-disubstituted indoles from 2-iodoanilines and internal alkynes, without the need for phosphine ligands and with low catalyst loadings. researchgate.netsci-hub.se These palladium nanoclusters could also be reused multiple times. researchgate.net

| Nanocatalyst | Synthetic Application | Key Advantages | Reference |

| Magnetic Nanoparticles (MNPs) | Synthesis of various indole derivatives | Recyclable, reusable, environmentally friendly | researchgate.net |

| ZnO Nanorods | Synthesis of indole derivatives from isatoic anhydride | Solvent-free conditions, reusable catalyst | osi.lv |

| Pd Nanoclusters (in DMF) | Synthesis of 2,3-disubstituted indoles | Ligand-free, low catalyst loading, reusable | researchgate.netsci-hub.se |

| Co–Rh heterobimetallic nanoparticles | Reductive cyclization to form indoles | Reusable (over 10 times), applicable for gram-scale reactions | thieme-connect.com |

Solvent Selection and Environmental Considerations

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in chemical processes. Traditional solvents can contribute to air pollution through the release of volatile organic compounds (VOCs) and have a substantial carbon footprint. sustainablemanufacturingexpo.com The ideal green solvent should be non-toxic, readily available, recyclable, and have a minimal environmental impact.

In the context of indole synthesis, there is a growing trend towards using more environmentally benign solvents. For instance, some multicomponent reactions for indole synthesis can be performed in ethanol, a bio-based and less toxic solvent. rsc.orgrug.nl Water is another green solvent that has been explored for certain indole syntheses, such as in copper-free Sonogashira couplings using specific catalysts. researchgate.net

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being investigated as green reaction media for reactions like the Fischer indolization. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive and readily available components. researchgate.net

However, it is important to adopt a holistic view when selecting a "green" solvent. A solvent that is considered green in one context may not be the most sustainable choice for a particular reaction if it leads to lower yields, increased energy consumption, or more complex purification processes. nih.govnih.gov Therefore, a case-by-case evaluation is necessary to determine the most environmentally responsible solvent choice for a specific indole synthesis. nih.gov

Derivatization and Functional Group Interconversions

The functionalization of the indole core is crucial for modifying its properties and generating a diverse range of derivatives. This can be achieved through various reactions, including condensation reactions and the direct introduction or manipulation of substituents.

Condensation Reactions for Scaffold Modification

Condensation reactions are fundamental to many classical indole syntheses, which can be adapted for the preparation of 2,3-disubstituted indoles. The Fischer indole synthesis, for example, involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole. rsc.org This method is widely used for generating indoles with substituents at the 2- and/or 3-positions. wikipedia.org

For the synthesis of 2,3-disubstituted indoles, a tandem hydroformylation-Fischer indolization protocol can be employed. This process starts with the hydroformylation of an olefin to an α-branched aldehyde, which is then condensed with a phenylhydrazine. The resulting hydrazone undergoes an acid-promoted rearrangement to form the 2,3-disubstituted indole. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized indoles. For instance, an Ugi four-component reaction followed by an acid-induced cyclization can provide a modular approach to a variety of indole-2-carboxamide derivatives. researchgate.net

Introduction and Manipulation of Substituents (e.g., Ethyl, Phenyl)

The introduction of specific substituents, such as ethyl and phenyl groups, onto the indole ring can be achieved through various synthetic strategies. The placement of these groups is often dictated by the chosen synthetic route.

For instance, in the Fischer indole synthesis, the choice of the starting ketone determines the substituents at the C2 and C3 positions. To obtain a this compound, one could envision using 1-phenylbutan-2-one and a suitable phenylhydrazine.

Direct C-H functionalization has also emerged as a powerful tool for the late-stage modification of the indole scaffold. chim.it This approach avoids the need for pre-functionalized starting materials and can provide access to a wide range of substituted indoles. For example, palladium-catalyzed C2-alkylation of indoles can be achieved via a redox-relay Heck reaction of 2-indole triflates with alkenes. nih.gov Similarly, transition metal-catalyzed C4-H functionalization, often guided by a directing group at the C3 position, allows for the introduction of substituents at a less reactive position of the indole ring. nih.gov

Functional group interconversions are also key to manipulating substituents on the indole core. solubilityofthings.com For example, an N-alkylation can be performed on the indole nitrogen using an alkyl halide in the presence of a base. Successful alkylations of ethyl indol-2-carboxylate with various alkyl halides have been reported. researchgate.net The substituents on the indole ring can also be modified through reactions such as nitration, though care must be taken to use non-acidic nitrating agents to avoid polymerization of the electron-rich indole. bhu.ac.in

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 3 Phenyl 1h Indole

Electrophilic and Nucleophilic Reactions at the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The most common site for electrophilic substitution in indoles is the C-3 position. However, with the C-3 position already occupied by a phenyl group in 2-ethyl-3-phenyl-1H-indole, electrophilic reactions are directed elsewhere.

Electrophilic substitution reactions on the indole ring, particularly at the 2-position, can occur. For instance, N-iodosuccinimide can be used to introduce an iodine atom at the C-3 position of 1-ethyl-2-phenyl-1H-indole. nih.gov While the N-H of the indole can be deprotonated to form an indolyl anion, rendering it nucleophilic, direct nucleophilic attack on the electron-rich indole nucleus is generally unfavorable unless the ring is activated by electron-withdrawing groups or through the formation of an intermediate that facilitates such a reaction.

Aromatic Pummerer-type reactions provide a pathway for the nucleophilic functionalization of indole derivatives. rsc.org This involves the reaction of sulfinyl indoles with nucleophiles in the presence of an activating agent.

Oxidative Transformations and Reaction Mechanisms

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. For this compound, oxidative transformations can target the indole nucleus or the substituents. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding carboxylic acids or ketones.

The oxidative cleavage of the C2-C3 double bond in indoles, often referred to as Witkop oxidation, yields 2-ketoacetanilide derivatives. ua.es This transformation is a key step in the synthesis of various bioactive compounds. ua.es For 3-phenyl-1H-indole, oxidation with hydrogen peroxide in hexafluoroisopropanol (HFIP) yields 2-benzoylacetanilide. ua.es

Recent research has explored the use of iron catalysts in oxidative transformations. For example, FeCl3 can catalyze the oxidative 1,2-alkylarylation of acrylanilides. rsc.org Additionally, iron-catalyzed acylation of N-H free indoles at the 3-position has been reported. rsc.org

The following table summarizes selected oxidative transformations of related indole derivatives:

| Starting Material | Oxidant/Catalyst | Product | Reference |

| 3-phenyl-1H-indole | H2O2 in HFIP | 2-benzoylacetanilide | ua.es |

| 2-phenyl-1H-indole | UHP in HFIP | Dianthalexin B | ua.es |

| N-H free indoles | FeCl2 | 3-acylated indoles | rsc.org |

Photochemical Reactions and Excited State Behavior

The photochemical behavior of indoles is a field of active research. Upon absorption of UV light, indoles can undergo various reactions, including C-H activation. unifr.ch The photolysis of trisubstituted triazoles can generate indoles in moderate to excellent yields. unifr.ch

The excited state properties of indole derivatives are influenced by their substituents. Studies on 3-substituted indoles have shown that the excited state can be more polar than the ground state. rsc.orgrsc.orgresearchgate.net The dipole moments of both the ground and excited states can be determined using the solvatochromic shift method. grafiati.com For ethenyl indoles, compounds with strong electron-attracting substituents exhibit large non-linear optical (NLO) properties and charge transfer behavior. rsc.orgrsc.org

The photoredox cyanomethylation of indoles has been achieved using a ruthenium catalyst and blue LED light, allowing for the introduction of a cyanomethyl group.

Reactivity with Organometallic Species and Complexation

The reaction of indoles with organometallic reagents is a powerful tool for their functionalization. Organometallic compounds can act as nucleophiles or can be used in transition metal-catalyzed cross-coupling reactions.

For instance, the Sonogashira coupling of 1-ethyl-3-iodo-2-phenyl-1H-indole with trimethylsilylacetylene, catalyzed by palladium and copper, yields the corresponding 3-alkynyl indole. nih.gov This reaction demonstrates the utility of organometallic catalysis in modifying the indole core. nih.gov

Indole derivatives can also form complexes with transition metals. Rhodium(III)-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes has been reported, proceeding through a five-membered rhodacycle intermediate. nih.gov Similarly, cobalt(III)-catalyzed C-H activation allows for the site-selective conjugate addition of maleimide (B117702) to the C-2 position of indoles. acs.org

The following table highlights some reactions of indole derivatives with organometallic species:

| Indole Derivative | Reagent/Catalyst | Product | Reference |

| 1-ethyl-3-iodo-2-phenyl-1H-indole | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI | 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole | nih.gov |

| 2-phenyl-1H-indole | n-butyl acrylate, [CpRhCl2]2 | Annulated product | nih.gov |

| N-pyrimidinyl-indole | Maleimide, [CpCo(CO)I2] | C-2 alkylated indole | semanticscholar.org |

Pathways for Directed Functionalization at Specific Positions (e.g., C-2, C-3, N-1)

The selective functionalization of specific positions within the indole nucleus is a significant challenge in synthetic chemistry. The presence of directing groups can control the regioselectivity of these reactions.

C-2 Functionalization: While the C-3 position is the most nucleophilic, functionalization at C-2 can be achieved using various strategies. For indoles with a substituent at C-3, electrophilic attack can be directed to C-2. Rhodium(III)-catalyzed C-2 alkylation of indoles with nitroolefins has been demonstrated. semanticscholar.org Palladium-catalyzed C-H arylations of free (NH) indoles with carbonyl directing groups at the C-3 position can also lead to C-2 arylation following decarboxylation. nih.govacs.org

C-3 Functionalization: The C-3 position is the most common site for electrophilic substitution. bhu.ac.in Friedel-Crafts type reactions, often promoted by Lewis acids, are a common method for introducing acyl or alkyl groups at this position. jst.go.jpnih.gov A combination of a boron Lewis acid and nitriles can be used for the synthesis of 3-acylindoles. jst.go.jp Metal-free hydrogen autotransfer-type reactions also enable C-3 alkylation. chemrxiv.org

N-1 Functionalization: The nitrogen atom of the indole ring can be functionalized through various reactions. Alkylation of the N-H group is a common transformation. For example, 1-ethyl-2-phenyl-1H-indole can be synthesized from 2-phenyl-1H-indole. nih.gov

The following table provides examples of directed functionalization:

| Position | Reaction Type | Reagent/Catalyst | Product Type | Reference |

| C-2 | C-H Arylation (after decarboxylation) | Pd(OAc)2, AgOAc | C-2 arylated indoles | nih.govacs.org |

| C-3 | Acylation | PhBCl2, Nitriles | 3-acylindoles | jst.go.jp |

| N-1 | Alkylation | Alkyl halide, Base | N-alkylated indoles | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-Ethyl-3-phenyl-1H-indole, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indole (B1671886) and phenyl rings, as well as the aliphatic protons of the ethyl group, are observed. The indole NH proton usually appears as a broad singlet at a downfield chemical shift. The aromatic region displays a complex multiplet pattern arising from the protons on the fused benzene (B151609) ring of the indole and the phenyl substituent. The ethyl group protons manifest as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their characteristic coupling pattern providing definitive evidence for the ethyl substituent. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound and related structures

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 400 | 1.16 (t, J = 7.6 Hz, 3H), 2.51 (q, J = 7.6 Hz, 2H), 3.46 (s, 2H), 7.12-7.45 (m, 9H) acs.org |

| 1-Ethyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | CDCl₃ | 400 | 1.29 (t, J = 7.2 Hz, 3H), 4.10 (q, J = 7.2 Hz, 2H), 7.28–7.36 (m, 2H), 7.40–7.44 (m, 3H), 7.50–7.53 (m, 3H), 7.86 (d, J = 7.8 Hz, 1H) rsc.org |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The ¹³C NMR spectrum of this compound reveals distinct signals for each unique carbon atom. acs.org The carbons of the ethyl group appear in the upfield region, while the aromatic and heterocyclic carbons resonate at lower fields. The quaternary carbons, such as C-2 and C-3 of the indole ring, can be identified by their characteristic chemical shifts and the absence of attached protons, which can be confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer). conicet.gov.ar

Interactive Data Table: ¹³C NMR Spectral Data for this compound and a related structure

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | 100 | 14.8, 22.2, 40.1, 119.6, 123.6, 124.1, 126.3, 127.1, 128.5, 129.2, 135.7, 138.2, 142.5, 146.5, 146.7 acs.org |

| 1-Ethyl-2-phenyl-3-(trifluoromethylthio)-1H-indole | CDCl₃ | 100 | 15.3, 39.6, 93.0, 119.7, 121.5, 123.0, 128.4, 129.2, 129.6 (q, J = 309.6 Hz), 130.1, 130.4, 130.7, 135.9, 147.7 rsc.org |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.comepfl.chcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides crucial connectivity information by showing correlations between protons and carbons that are two or three bonds apart. epfl.chcore.ac.ukresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the ethyl protons to the C-2 and C-3 carbons of the indole ring would confirm the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. rsc.org This allows for the unambiguous determination of the molecular formula of this compound (C₁₆H₁₅N), as the measured mass can be matched to a unique elemental composition. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Fragmentation Analysis for Structural Insights

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for indoles involve cleavage of the substituents from the indole core. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation is a plausible fragmentation pathway. The stability of the indole and phenyl rings means that the molecular ion peak is often quite intense. libretexts.org Analysis of these fragmentation patterns helps to confirm the presence and location of the ethyl and phenyl substituents on the indole scaffold. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

The key vibrational modes identified are:

N-H Stretching: The indole ring's N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. For related indole derivatives, this peak has been noted around 3400 cm⁻¹ and 3258 cm⁻¹. growingscience.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and indole rings are expected in the 3000-3100 cm⁻¹ range. The aliphatic C-H bonds of the ethyl group produce stretching bands in the 2800-3000 cm⁻¹ region.

C=C Stretching: The aromatic carbon-carbon double bond stretching within the benzene and indole rings results in multiple absorption bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The carbon-nitrogen stretching vibrations of the indole system are typically observed in the 1200-1400 cm⁻¹ range.

Out-of-Plane Bending: Below 1000 cm⁻¹, the fingerprint region contains characteristic out-of-plane bending vibrations of the aromatic C-H bonds, which provide a unique signature for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3500 | |

| Aromatic C-H Stretch | Indole and Phenyl Rings | 3000 - 3100 | |

| Aliphatic C-H Stretch | Ethyl Group | 2800 - 3000 | |

| Aromatic C=C Stretch | Indole and Phenyl Rings | 1450 - 1650 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structure of 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, which shares the ethyl-phenyl-indole core, was determined to crystallize in a monoclinic system with the space group P 2₁/n. iucr.orgnih.gov Its indole ring system was found to be nearly planar. iucr.orgnih.gov An XRD analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), confirming the connectivity and stereochemistry of the ethyl and phenyl substituents on the indole core.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of synthesized indole derivatives. mdpi.com A common approach is reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase. For analogous indole compounds, purity is often determined using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. nih.govtandfonline.com The effluent is monitored by a UV detector, typically at a wavelength where the indole chromophore absorbs strongly, such as 280 nm. nih.gov The purity is quantified by the relative area of the peak corresponding to the target compound.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 Reverse-Phase Column | nih.govtandfonline.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | nih.govtandfonline.com |

| Flow Rate | ~1.0 mL/min | nih.gov |

| Detection | UV at ~280 nm | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a synthesis reaction and to determine the appropriate solvent system for larger-scale column chromatography purification. nih.govfrontiersin.org For indole derivatives, the stationary phase is typically silica (B1680970) gel coated on a plate (e.g., silica gel 60 F254). mdpi.comimist.ma The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase (eluent). Common eluents for this class of compounds are mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). frontiersin.orgimist.manih.gov The separated spots are visualized under UV light. nih.gov

| Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|

| Silica Gel | Ethyl acetate : n-hexane (1:1) | frontiersin.org |

| Silica Gel | n-Hexane : Ethyl acetate (2:1) | frontiersin.org |

| Silica Gel | Petroleum ether : Ethyl acetate (7:3) | imist.ma |

Elemental Analysis for Stoichiometric Composition

Elemental analysis, typically through combustion analysis, is a crucial method for confirming the empirical and molecular formula of a newly synthesized compound. It precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The molecular formula for this compound is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol . nih.gov The experimentally determined percentages of C, H, and N are compared with the calculated theoretical values. A close match between the found and calculated values provides strong evidence for the compound's identity and purity. nih.govunife.it

| Element | Theoretical (Calculated) % | Experimental (Found) % |

|---|---|---|

| Carbon (C) | 86.84 | Expected to be in close agreement |

| Hydrogen (H) | 6.83 | Expected to be in close agreement |

| Nitrogen (N) | 6.33 | Expected to be in close agreement |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2-Ethyl-3-phenyl-1H-indole.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries, electronic properties, and molecular stability. rsc.org The electronic structure of the indole core, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, forms a bicyclic aromatic heterocyclic system that is fundamental to its reactivity.

Substituents on the indole ring, such as the ethyl and phenyl groups in this compound, significantly influence its electronic properties and stability through steric and electronic effects. These calculations provide a theoretical foundation for understanding the compound's chemical behavior and for designing new derivatives with desired properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. icourse.club It focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.

For indole derivatives, FMO analysis helps to predict the sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. rsc.orgmdpi.com

From FMO analysis, several reactivity indices can be derived, including:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. rsc.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. A softer molecule is more reactive. rsc.orgmdpi.com

Electronegativity (χ): Describes the power of an atom or group to attract electrons. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. mdpi.com

These indices, calculated using the energies of the HOMO and LUMO, provide a quantitative measure of the reactivity of this compound.

Table 1: Key Reactivity Indices Derived from FMO Theory

| Reactivity Index | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electronegativity (χ) | χ = -μ | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable data that can be compared with experimental results for structural confirmation. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. nih.govdergipark.org.tr These calculated shifts are then compared with experimental spectra, often showing excellent agreement and aiding in the precise assignment of signals to specific atoms within the molecule. doi.org

IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies are often scaled to account for anharmonicity and computational approximations. The comparison between the theoretical and experimental FT-IR spectra helps in assigning the vibrational modes of the molecule. nih.govdergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govtandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in the experimental spectrum. The analysis of the orbitals involved in these transitions, often HOMO to LUMO transitions, provides insight into the nature of the electronic excitations. doi.org

The accurate prediction of these spectroscopic properties is crucial for the characterization and identification of this compound and its derivatives.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with biological targets.

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jbcpm.combiointerfaceresearch.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. tandfonline.com

For this compound, molecular docking studies can be performed to investigate its potential binding to various biological targets. The process involves placing the 3D structure of the indole derivative into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score or binding energy. ajchem-a.com A lower binding energy generally indicates a more stable and favorable interaction.

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. biointerfaceresearch.com This information is invaluable for understanding the mechanism of action of this compound and for designing new derivatives with improved binding affinity and selectivity. ajchem-a.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenyl-1H-indole |

| 3-(4-fluorophenyl)-1H-indole |

| 3-methyl-1H-indole |

| 2-(thiophen-2-yl)-1H-indole |

| 1,2,4,5-tetraphenyl-1H-imidazole |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole |

| 4-methyl 1-H indole |

| 4-chloro 1-H indole |

| 1-H indol-4-ol |

| 4-nitro 1-H indole |

| 1-H-indol-4-ylamine |

| 1H-Indole-3-Acetic Acid |

| Ethyl 3-formyl-1H-indol-2-carboxylate |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol |

| 1,6-dimethyl-1H-indole-2-carboxylic acid |

| 2-phenylindole |

| (R)-2-phenylindoline |

| 2-arylindolines |

| 2,3-disubstituted 1H-indoles |

| 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one |

| 4-[3-(3-Methoxy-phenyl)-3-oxo-propenyl]-benzonitrile |

| Cyclopentolate |

| 2-(Dimethylamino)ethyl(2R)-(1-hydroxycyclopentyl)(phenyl)acetate |

| 2-[2-(dimethylamino)ethyl]-6-methoxy-4-(pyridin-2-yl)-1(2H)-phthalazinone |

| 3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole |

| 1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide |

| furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide |

| 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone |

| 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)-phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone |

| ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate |

| ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate |

| 6-Chloro-3-ethyl-2-methyl-4-phenylquinoline |

| 4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-2,1,3-benzoxadiazole |

| Methyl 2-chloro-6-methoxyquinoline-4-carboxylate |

| 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid |

| 1-{4-[{4-chloro-2-[(2 chlorophenyl)(hydroxy)methyl]phenyl}(2,2dimethylpropyl)amino]-4-oxobutanoyl}piperidine-3-carboxylic acid |

| 2,4,6-Triphenylthiopyran |

| 5-(Benzyloxy)-1-methyl-1h-indole |

| 2-phenyl-1H-indole derivatives |

| 4-Hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 3-ethyl-1H-indole derivatives |

| meloxicam |

| (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate |

| Carmoisine |

| 1 Phenyl Isatin |

| Ethyl 6-nitro-1H-indole-3-carboxylate |

Structure-Activity Relationship (SAR) Studies through Computational Prediction

Computational studies on indole derivatives, a class of compounds to which this compound belongs, have been instrumental in elucidating their structure-activity relationships (SAR). These in silico methods allow for the prediction of biological activity based on the molecule's chemical structure, guiding the synthesis of more potent and selective compounds.

For instance, research on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors has utilized Quantitative Structure-Activity Relationship (QSAR) models. biointerfaceresearch.com These models have demonstrated a strong correlation between the physicochemical properties of the compounds and their antiproliferative activity against breast cancer cell lines like MDA-MB-231 and MCF-7. biointerfaceresearch.com Key molecular descriptors identified in such studies often relate to the molecule's electronic and steric properties, which are influenced by substituents on the indole ring and the phenyl group. biointerfaceresearch.comresearchgate.net

In the context of antimicrobial activity, computational studies on 2-aryl-1H-indole derivatives have shown that increasing the molecular volume and decreasing the dipole moment can enhance inhibitory activity. researchgate.net The presence and nature of substituents at various positions of the indole core are critical. For example, in some series of indole derivatives, a methyl group at the N-1 position of the indole significantly enhanced cytotoxic activities. nih.gov Conversely, in other series, the replacement of a phenyl group with a pyridine (B92270) ring at the C-3 position only slightly improved anti-proliferative activities. nih.gov

Furthermore, SAR studies on 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors revealed that specific substitutions on a furan (B31954) ring attached to the carbohydrazide (B1668358) moiety, as well as halogenation at the R1 position, led to potent anticancer activities. researchgate.netnih.gov Molecular docking studies, a key component of computational SAR, have helped to visualize the binding interactions of these indole derivatives within the colchicine (B1669291) binding site of tubulin. researchgate.net These studies consistently highlight the importance of the indole scaffold in anchoring the molecule within the target protein's binding pocket. nih.govresearchgate.net

The following table summarizes key SAR findings for related indole derivatives from various computational studies:

| Indole Derivative Series | Key Structural Features for Activity | Predicted Biological Target/Activity |

| 2-Phenyl-1H-indole derivatives | Electronic and steric properties | Breast cancer inhibition biointerfaceresearch.com |

| 2-Aryl-1H-indole derivatives | Increased molecular volume, decreased dipole moment | Antimicrobial activity researchgate.net |

| Indole derivatives | Methyl substitution at N-1 position | Enhanced cytotoxicity nih.gov |

| 3-Phenyl-1H-indole-2-carbohydrazide derivatives | Substitutions on furan ring, halogenation at R1 | Tubulin inhibition, anticancer activity researchgate.netnih.gov |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics and Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in the early stages of drug discovery. For indole derivatives, including structures similar to this compound, various computational tools and models are employed to assess their potential as drug candidates.

Studies on novel indole derivatives have utilized software like ADMETlab 2.0 and SwissADME to predict pharmacokinetic parameters. udhtu.edu.uasciencescholar.us These predictions are crucial for assessing oral bioavailability and potential toxicity. For example, a study on sulfonyl-derived indoles indicated good intestinal absorption and no predicted penetration of the blood-brain barrier, suggesting suitability for oral administration with minimal central nervous system side effects. udhtu.edu.ua Furthermore, these compounds were not predicted to inhibit key metabolic enzymes like cytochrome P450 (CYP). udhtu.edu.ua

Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five. Computational analyses of various indole derivatives have shown that many, including 2-phenyl-1H-indole analogs, comply with these rules, indicating good oral absorption and bioavailability. biointerfaceresearch.comresearchgate.net The bioavailability score, a parameter calculated by some prediction tools, further supports the potential of these compounds as orally active agents. rsc.org

Toxicity prediction is another vital component of in silico ADME studies. Programs like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) are used to assess potential risks such as mutagenicity, carcinogenicity, and developmental toxicity based on the 2D molecular structure. japsonline.com In several studies, designed indole derivatives were predicted to be non-carcinogenic and have low toxicity profiles. sciencescholar.usjapsonline.com

The table below presents a summary of predicted ADME and drug-likeness properties for various series of indole derivatives, providing a general outlook for compounds like this compound.

| ADME/Drug-Likeness Parameter | Prediction for Indole Derivatives | Significance |

| Human Intestinal Absorption (HIA) | Good to excellent udhtu.edu.uajapsonline.com | Indicates potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Generally low to none udhtu.edu.uajapsonline.com | Suggests minimal central nervous system side effects. |

| CYP450 Inhibition | Often predicted to be non-inhibitory udhtu.edu.uajapsonline.com | Lower potential for drug-drug interactions. |

| Lipinski's Rule of Five | Generally compliant (0-1 violations) biointerfaceresearch.comresearchgate.netrsc.org | Indicates good drug-like properties and oral bioavailability. |

| Toxicity (e.g., Carcinogenicity) | Often predicted to be non-carcinogenic sciencescholar.usjapsonline.com | Suggests a favorable safety profile. |

| Plasma Protein Binding | High probability of being highly bound japsonline.com | Can influence distribution and availability at target sites. |

It is important to note that these are predictive, computational findings for related indole structures and that experimental validation is necessary to confirm the properties of this compound itself.

Advanced Research Domains for 2 Ethyl 3 Phenyl 1h Indole Scaffolds

Exploration as Chemical Scaffolds in Ligand Design and Discovery Methodologies

The inherent structural characteristics of the 2-ethyl-3-phenyl-1H-indole scaffold, including its aromatic nature, hydrogen bond donor capability, and the specific spatial arrangement of its substituents, make it an attractive starting point for ligand design.

The design of ligands based on the this compound scaffold is guided by principles aimed at optimizing interactions with biological targets. Molecular recognition is modulated by strategically modifying the core structure to enhance binding affinity and selectivity. Key design principles include:

Steric Hindrance and Shape Complementarity: The ethyl group at the 2-position and the phenyl group at the 3-position create a defined three-dimensional shape. Modifications to these groups can be used to fine-tune the ligand's fit into a protein's binding pocket. For instance, altering the substitution pattern on the 3-phenyl ring can either enhance or disrupt binding, depending on the topology of the target.

Hydrogen Bonding: The indole (B1671886) N-H group is a crucial hydrogen bond donor. Protecting or substituting this group can significantly alter the molecule's interaction profile. Maintaining this feature is often key for interactions with residues like aspartate, glutamate, or serine in a binding site.

Hydrophobic and Aromatic Interactions: The phenyl and indole rings provide extensive surface area for hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein. The ethyl group further contributes to the hydrophobic character of the scaffold.

Introduction of Polar Functional Groups: The addition of polar groups to the phenyl ring or the indole nucleus can introduce specific hydrogen bonding or electrostatic interactions, enhancing both affinity and selectivity for the target. Structure-activity relationship (SAR) studies on related indole scaffolds have shown that the positioning of substituents on the phenyl ring is critical for potency. acs.org For example, the introduction of methyl or chlorine groups can be a favorable modification. acs.org

These principles are applied iteratively, often guided by computational modeling, to develop ligands with improved pharmacological profiles.

Computational methods are increasingly employed to explore the chemical space around the this compound scaffold, accelerating the discovery of new bioactive molecules.

Virtual Library Enumeration: Based on known synthetic routes, vast virtual libraries of this compound derivatives can be generated in silico. These libraries can encompass a wide range of substituents at various positions on the indole and phenyl rings, allowing for a systematic exploration of chemical diversity.

Molecular Docking and Scoring: High-throughput virtual screening (HTVS) can be used to dock these virtual libraries against the three-dimensional structures of biological targets. Scoring functions then estimate the binding affinity of each compound, prioritizing a smaller, more manageable set of candidates for synthesis and biological testing. This approach has been successfully used for various indole-based scaffolds to identify potential inhibitors for different enzymes and receptors.

Pharmacophore Modeling: When the 3D structure of the target is unknown, pharmacophore models can be developed based on a set of known active compounds. These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold can then be decorated with functional groups to match the pharmacophore model, guiding the design of new potential ligands.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage assessment helps to filter out molecules with potentially poor pharmacokinetic profiles or toxicity issues, focusing resources on candidates with a higher probability of success in later developmental stages.

The integration of these computational techniques allows for a more rational and efficient exploration of the chemical space accessible from the this compound core, significantly streamlining the drug discovery process.

Contributions to Advanced Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of the indole moiety make it a valuable building block for advanced materials. The this compound scaffold, when incorporated into polymeric structures, can give rise to materials with interesting and potentially useful characteristics for a range of applications.

While research on polymers specifically derived from this compound is nascent, studies on closely related structures like poly(2-ethyl-3-methylindole) provide significant insights into the synthesis and properties of such materials. acs.orgresearchgate.net A common method for creating indole-based polymers is through electropolymerization, where an electric potential is applied to a solution containing the monomer, leading to the formation of a polymer film on an electrode surface. acs.orgrsc.org

Another synthetic approach involves the intramolecular acid-catalyzed cyclization of a precursor polymer. For instance, poly(2-ethyl-3-methylindole) (2E3MPIn) has been synthesized in high yield (81%) from a polyaniline derivative, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA). acs.orgresearchgate.net This method represents a novel way to create polymers of the indole series with a specific 1,5-addition of monomeric units. acs.org

The characterization of these polymeric indole derivatives involves a suite of analytical techniques:

Spectroscopic Methods (FTIR, NMR, UV-Vis): These techniques are used to confirm the chemical structure of the polymer, verifying the successful incorporation of the indole monomer units.

Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the polymers. For example, 2E3MPIn has been shown to possess good thermal stability. acs.orgresearchgate.net

The resulting polymers often exhibit good solubility in common organic solvents, which is advantageous for processing and device fabrication. researchgate.net

Indole-based polymers are known to be electroactive, meaning they can be reversibly oxidized and reduced. rsc.orgrsc.org This property is a hallmark of conducting polymers. The electrochemical behavior of these materials is typically investigated using cyclic voltammetry (CV).

CV studies of polyindole and its derivatives reveal characteristic oxidation and reduction peaks, indicating the polymer's ability to undergo redox transitions. electrochemsci.org The electroactivity of these polymers is crucial for their potential applications in electrochemical sensors, energy storage, and electrochromic devices. rsc.orgelectrochemsci.org For instance, poly(2-ethyl-3-methylindole) has been shown to possess good electroactivity based on UV-vis spectroscopy and cyclic voltammetry. acs.orgresearchgate.net The redox process involves the movement of electrons along the conjugated polymer backbone, accompanied by the movement of ions (dopants) from the electrolyte to maintain charge neutrality.

The table below summarizes key electrochemical parameters for a representative indole-based polymer.

| Property | Description | Significance |

| Redox Potentials | The potentials at which the polymer is oxidized and reduced. | Determines the operating voltage window for electrochemical devices. |

| Electroactivity | The ability to undergo reversible redox reactions. | Essential for applications in sensors, batteries, and supercapacitors. |

| Doping/De-doping | The process of ion insertion/extraction during redox cycles. | Influences the conductivity and color of the polymer. |

The electrochemical properties can be tuned by modifying the structure of the monomer, for example, by adding different functional groups to the indole ring. electrochemsci.org

The conjugated π-system of the indole nucleus endows its derivatives with interesting photophysical properties, such as fluorescence and photoconductivity. These characteristics are being explored for applications in organic electronic devices.

Photoluminescence: Indole-based polymers can exhibit strong fluorescence. researchgate.net A study on poly(2-ethyl-3-methylindole) (2E3MPIn) showed a significant increase in luminescence intensity and a bathochromic (red) shift in its emission spectrum compared to its precursor polymer. acs.orgresearchgate.net This suggests that the electronic structure of the polymer is favorable for light emission.

Photoconductivity: Some indole polymers have been found to be photoconductive, meaning their electrical conductivity increases upon exposure to light. acs.orgresearchgate.net For 2E3MPIn, irradiation of a polymer film was found to double its electrical conductivity. acs.orgresearchgate.net This property is vital for applications in photodetectors and other optoelectronic devices.

Dye-Sensitized Solar Cells (DSSCs): The electron-rich nature of the indole scaffold makes it an excellent candidate for use as an electron donor component in organic dyes for DSSCs. rsc.orgbohrium.com In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO2), initiating the generation of electric current. researchgate.net Dyes incorporating indole moieties have demonstrated promising photon-to-electron conversion efficiencies. researchgate.net The planarity of fused indole systems can facilitate a more prominent intramolecular charge transfer (ICT) transition, which is beneficial for the performance of the solar cell. rsc.org The ability to functionalize the indole nitrogen can also help prevent dye aggregation on the semiconductor surface, further improving device efficiency. rsc.org

The following table outlines the key photophysical properties of polymeric indole derivatives and their relevance to organic electronic devices.

| Property | Observation in Indole Polymers | Potential Application |

| Fluorescence | Strong emission, tunable by chemical modification. | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. |

| Photoconductivity | Increased electrical conductivity under illumination. | Photodetectors, optical switches. |

| Light Absorption | Broad absorption spectra, particularly when used as donors in D-π-A dyes. | Dye-Sensitized Solar Cells (DSSCs), Organic Photovoltaics (OPVs). |

The versatility of the this compound scaffold, and indole derivatives in general, positions them as a promising class of materials for the next generation of organic electronics.

Mechanistic Investigations in Corrosion Inhibition

The utility of organic molecules, particularly those containing heteroatoms and π-electrons, as corrosion inhibitors is a well-established field of study. Indole derivatives, in this context, have demonstrated considerable efficacy in protecting various metals and alloys from corrosive environments. The mechanistic understanding of how these compounds function is crucial for the design of new and more effective inhibitors.

The primary mechanism of corrosion inhibition by indole compounds involves the adsorption of the molecule onto the metal surface. hw.ac.ukresearchgate.net This process forms a protective film that isolates the metal from the aggressive medium. hw.ac.uk The adsorption can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. researchgate.net

For the this compound scaffold, the adsorption process is facilitated by the presence of the nitrogen heteroatom, which possesses a lone pair of electrons, and the delocalized π-electrons of the bicyclic aromatic system. researchgate.net These features allow for donor-acceptor interactions between the indole molecule and the vacant d-orbitals of the metal. researchgate.net The substituents at the 2 and 3 positions, namely the ethyl and phenyl groups, also play a role by influencing the electron density distribution on the indole ring, which can modulate the strength of the adsorption.

Studies on various indole derivatives have shown that their adsorption on a metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. hw.ac.ukresearchgate.net Electrochemical studies, such as potentiodynamic polarization, have indicated that many indole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govelectrochemsci.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the relationship between the molecular structure of an inhibitor and its efficiency. researchgate.netorientjchem.org These theoretical studies calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). A higher EHOMO value is generally associated with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. orientjchem.org A lower energy gap (ΔE) indicates higher reactivity of the molecule, which can also contribute to more effective inhibition. For the this compound scaffold, the phenyl group's π-system in conjugation with the indole ring would likely influence these frontier molecular orbitals favorably for corrosion inhibition.

Table 1: Corrosion Inhibition Efficiencies of Various Indole Derivatives on Steel in Acidic Media

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | 90 ppm | 0.5 M H₂SO₄ | 76.2 | nih.gov |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 90 ppm | 0.5 M H₂SO₄ | 81.2 | nih.gov |

| Indole | 7.6 x 10⁻³ M | 0.8 M H₂SO₄ | 81 | hw.ac.uk |

| Indole-3-carbaldehyde | 1 mM | 1 M HCl | 95 | researchgate.net |

| 2-Methylindole | 1 mM | 1 M HCl | 94 | researchgate.net |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 10⁻³ M | 1 M H₃PO₄ | 91 | researchgate.net |

Role as Ligands in Organometallic Chemistry and Catalysis

The indole scaffold is not only significant in materials protection but also serves as a versatile ligand platform in organometallic chemistry. The ability of indole derivatives to coordinate with transition metals has led to the development of novel complexes with interesting structural features and significant catalytic activities. mdpi.com

The this compound molecule can act as a ligand through its nitrogen atom, which can donate its lone pair of electrons to a metal center. The substituents on the indole ring can be modified to create multidentate ligands, which can form stable chelate complexes with metals. mdpi.com For instance, N-heterocyclic substituents like pyridine (B92270) or pyrazole (B372694) can be introduced to the indole framework to create NNN-type pincer ligands. nih.gov

Palladium complexes featuring indole-based ligands have shown considerable promise in catalysis. nih.gov These complexes have been successfully employed as catalysts in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govacs.org For example, palladium complexes with N-heterocyclic indolyl ligands have demonstrated catalytic activity in the Suzuki reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The electronic and steric properties of the indole ligand, influenced by substituents like the ethyl and phenyl groups, can significantly impact the stability and reactivity of the metal complex, thereby affecting its catalytic performance.

The synthesis of 2,3-disubstituted indoles can itself be achieved through palladium-catalyzed reactions, such as the coupling of 2-iodoanilines with internal alkynes. acs.org This highlights the dual role of the indole scaffold in organometallic chemistry: as a target molecule and as a component of the catalytic system.

Furthermore, copper-N-heterocyclic carbene (NHC) complexes incorporating an indole skeleton have been developed and used as effective catalysts for reactions like the hydrosilylation of carbonyl compounds and the N-arylation of amides. nih.gov The indole moiety in these ligands contributes unique steric and electronic properties to the metal center, influencing the catalytic cycle. nih.gov Half-sandwich complexes of ruthenium and osmium with indole-based ligands have also been synthesized and investigated for their catalytic and biological activities. mdpi.com

Table 2: Catalytic Applications of Metal Complexes with Indole-Based Ligands

| Metal | Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Palladium | N-heterocyclic indolyl (NNN-pincer) | Suzuki Coupling | nih.govresearchgate.net |

| Palladium | 2,3-disubstituted indoles | Annulation of internal alkynes | acs.org |

| Copper | Indole-substituted N-Heterocyclic Carbene (NHC) | Hydrosilylation of carbonyls | nih.gov |

| Copper | Indole-substituted N-Heterocyclic Carbene (NHC) | N-arylation of oxazolidinones and amides | nih.gov |

| Ruthenium | 2-(2-pyridinyl)-1H-indole | Oxidation of NADH / Reduction of NAD⁺ | mdpi.com |

| Osmium | 2-(2-pyridinyl)-1H-indole | Oxidation of NADH / Reduction of NAD⁺ | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a topic of intense research for over a century, with many named reactions developed for their construction. rsc.org Modern synthetic chemistry, however, places a strong emphasis on sustainability and efficiency. Future research into the synthesis of 2-Ethyl-3-phenyl-1H-indole will likely focus on the development of green and catalytic methods.

Recent advancements in the synthesis of substituted indoles have utilized various catalytic systems, including palladium on carbon (Pd/C) with 1-octene (B94956) as a hydrogen acceptor, which offers a more laboratory-friendly alternative to ethylene (B1197577) gas. thieme-connect.de The development of one-pot, three-component reactions is another area of focus, allowing for the construction of complex indole derivatives from simple starting materials in a single step. rsc.org For instance, the synthesis of 3-substituted indoles can be achieved through the reaction of an indole, an aldehyde, and an active methylene (B1212753) compound, often catalyzed by a base. rsc.org

Furthermore, the use of microwave irradiation has emerged as a green chemistry tool for accelerating organic reactions, and its application to the synthesis of indole derivatives has been explored. tandfonline.comresearchgate.net The development of novel catalysts, such as bioglycerol-based carbon sulfonic acid, also points towards more environmentally friendly synthetic routes. nih.gov Future methodologies for synthesizing this compound are expected to incorporate these principles, aiming for high-yield, low-waste processes that avoid harsh reaction conditions.

Table 1: Comparison of Conventional and Emerging Synthetic Methods for Indole Derivatives

| Method | Catalyst/Reagent | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | Acid (e.g., P₂O₅/MeSO₃H) | Often neat or high-boiling solvents | High temperature | Wide applicability |

| Cadogan-Sundberg Synthesis | Triphenylphosphine | Various | High temperature | Utilizes nitro compounds |

| Palladium-Catalyzed Cyclization | Pd/C | Ethanol/Xylene | Moderate to high temperature | Good yields, uses readily available starting materials thieme-connect.de |

| Three-Component Reaction | Base (e.g., NaOH) | Various | Often mild | One-pot synthesis, high atom economy rsc.org |

| Microwave-Assisted Synthesis | Various catalysts | Often solvent-free or green solvents | Microwave irradiation | Rapid reaction times, often higher yields tandfonline.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net These computational tools can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. nih.govnih.govengineering.org.cn For this compound and its derivatives, AI and ML can be employed in several ways.

Retrosynthesis prediction algorithms can propose synthetic pathways to the target molecule, breaking it down into simpler, commercially available starting materials. engineering.org.cn This can save significant time and resources in the laboratory. Furthermore, forward-reaction prediction models can anticipate the products of a given set of reactants and conditions, aiding in the optimization of reaction parameters. acs.org

In the context of compound design, generative models can create virtual libraries of novel this compound derivatives with potentially enhanced biological activities. acs.org These models can be trained on existing chemical data to learn the relationships between chemical structure and function. For example, AI can be used to design derivatives with improved binding affinity to a specific biological target. ijpsjournal.com The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the discovery of new synthetic methods and novel bioactive compounds.

Exploration of Supramolecular Assemblies and Advanced Self-Assembly

Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting possibilities for the development of new materials and functional systems. nih.gov Indole derivatives are known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of ordered supramolecular assemblies. aip.orgbeilstein-journals.org

The self-assembly of indole-containing molecules has been shown to form structures like nanospheres and other complex architectures. researchgate.netacs.orgnih.gov For instance, a newly developed indole derivative was shown to form stable nanospheres in water through supramolecular assembly, which were then used for the adsorption and photodestruction of pollutants. researchgate.netacs.org The ability of indole-imidazole complexes to form polar supramolecular aggregates through hydrogen bonding has also been demonstrated. mdpi.com

Future research on this compound could explore how its specific substitution pattern influences its self-assembly behavior. By modifying the substituents on the indole core, it may be possible to tune the resulting supramolecular structures and their properties. This could lead to the development of novel materials with applications in areas such as drug delivery, sensing, and catalysis.

Multidisciplinary Research Collaborations for Translational Discoveries

The journey of a chemical compound from the laboratory to a real-world application is often long and requires expertise from various scientific disciplines. The diverse biological activities reported for indole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, highlight the need for multidisciplinary collaborations. nih.govpcbiochemres.comresearchgate.net

To unlock the full potential of this compound, collaborations between synthetic chemists, medicinal chemists, computational biologists, and clinical researchers are essential. nih.gov Synthetic chemists can develop efficient methods for its preparation, while medicinal chemists can design and synthesize derivatives with improved potency and selectivity. Computational biologists can use modeling and simulation to understand the interactions of these compounds with biological targets, and pharmacologists and clinical researchers can evaluate their efficacy and safety in preclinical and clinical studies.

Such collaborative efforts are crucial for translating fundamental research findings into tangible therapeutic benefits or other practical applications. nih.gov The establishment of consortia and research networks focused on indole chemistry can facilitate these interactions and accelerate the pace of discovery.

In-Depth Mechanistic Studies of Novel Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While classical indole syntheses like the Fischer and Bischler methods have been studied for decades, there is still much to learn about the mechanisms of more modern transformations. rsc.orgacs.org

In-depth mechanistic studies of reactions involving this compound can provide valuable insights that can be used to optimize reaction conditions, improve yields, and control selectivity. For example, a study on the iridium-catalyzed asymmetric hydrogenation of this compound provided the desired product with high conversion and excellent stereoselectivity. chinesechemsoc.org Mechanistic investigations of such catalytic processes can reveal the nature of the active catalyst and the key steps in the catalytic cycle.

Isotope labeling studies, kinetic experiments, and computational modeling are powerful tools for elucidating reaction mechanisms. acs.orgnih.govrsc.org For example, 18O isotope labeling experiments have been used to investigate the mechanism of indolyl 1,3-heteroatom transposition. rsc.org Applying these techniques to novel transformations involving this compound will not only advance our fundamental understanding of its chemistry but also pave the way for the development of more efficient and selective synthetic methodologies.

Table 2: Investigational Techniques for Mechanistic Studies

| Technique | Information Gained |

|---|---|

| Kinetic Studies | Reaction rates, rate laws, activation parameters |

| Isotope Labeling | Bond-making and bond-breaking steps, reaction pathways rsc.org |

| Computational Modeling (e.g., DFT) | Transition state structures, reaction energy profiles, electronic effects |

| In-situ Spectroscopy (e.g., NMR, IR) | Identification of reaction intermediates |

Q & A

Q. What are the key methodological considerations for synthesizing 2-Ethyl-3-phenyl-1H-indole via [4+1] annulation?

The synthesis of this compound derivatives can be achieved through a [4+1] annulation reaction between aminobenzyl phosphonium salts and acrylaldehydes. Critical parameters include optimizing reaction time (typically 12–24 hours), solvent selection (e.g., DCM or THF), and temperature control (room temperature to 80°C). Purification via flash column chromatography (e.g., silica gel with PE:EA = 10:1) ensures high yields (>90%). HRMS and melting point analysis are essential for verifying product purity . Alternative Pd- or Rh-mediated methodologies may also be employed for functional group diversification .

Q. How should researchers ensure accurate characterization of this compound using spectroscopic and crystallographic methods?

- HRMS : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., m/z 339.1849 for C24H22N2) .

- NMR : 1H/13C NMR should cross-validate substituent positions, with attention to deshielded indole protons (δ 7.2–8.5 ppm).

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular conformation. Cross-reference lattice parameters with databases like NIST to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, face shields, and EN 166-certified safety glasses.

- Engineering controls : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?